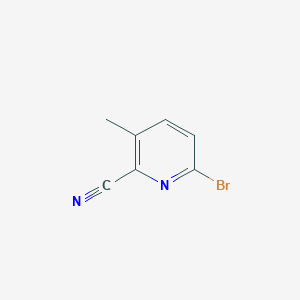
3,5-Bis(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Bis(dimethylamino)phenol” is a chemical compound with the molecular formula C10H16N2O . It contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of new Schiff bases from the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux has been described .
Molecular Structure Analysis
The molecular structure of “this compound” includes a phenol group with two dimethylamino groups attached at the 3rd and 5th positions . The structure also contains 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 180.25 . It is stored at temperatures below -10 degrees Celsius .
Scientific Research Applications
Complex Formation and Molecular Structures
- 3,5-Bis(dimethylamino)phenol is involved in the formation of various lithium and sodium phenolates. Studies show that the solid-state structures of complexes derived from this compound have been determined by X-ray diffraction (Koten et al., 1993).
Photochemical Properties
- Photolysis of 3,5-bis(dimethylamino)benzyl alcohol and its corresponding acetate and phenylacetate esters produces a solvent-incorporated adduct, 3,5-bis(dimethylamino)benzyl ethers, and 3,5-bis(dimethylamino)toluene. This demonstrates the potential of this compound in photochemical applications (Perrotta et al., 2011).
Polymer Synthesis
- The compound is used in the synthesis of 1-[3,5-bis(N,N-dimethylamino)phenoxy]-ω-(2,4,6-tricyanophenylthio)alkanes, which examine the effect of spacer chain length on intramolecular charge–transfer interaction. This is significant in the field of polymer chemistry (Itoh et al., 1995).
Catalysis and Polymerization
- Amine-bis(phenolate) chromium(III) chloride complexes that incorporate this compound are used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, indicating its role in catalytic processes (Devaine-Pressing et al., 2015).
Ligand Synthesis
- It is also involved in the synthesis of ligands like 1,2-bis(3,5-bis[(dimethylamino)methyl]phenyl)acetylene, used in palladium-catalyzed cross-coupling, highlighting its utility in organometallic chemistry (Spee et al., 2000).
Safety and Hazards
“3,5-Bis(dimethylamino)phenol” is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds such as 4-dimethylamino phenol have been shown to interact with cytochrome aa 3, a terminal oxidative respiratory enzyme .
Mode of Action
It’s known that similar compounds can affect the oxidation state of iron in cytochrome aa 3, which plays a crucial role in cellular respiration .
Biochemical Pathways
Related compounds have been shown to influence the mitochondrial atp synthesis pathway by affecting the respiratory chain .
Pharmacokinetics
Similar compounds such as 4-dimethylamino phenol have been studied, and it was found that the intramuscular injection of 35 mg/kg in human volunteers resulted in a maximal measured methemoglobin concentration of 30% after 45 minutes .
Result of Action
It’s known that similar compounds can affect cellular respiration by interacting with cytochrome aa 3 .
Action Environment
It’s known that similar compounds exist in the environment as transformation products of ureic herbicides and may also be considered as derivatives of phenoxyherbicides .
Biochemical Analysis
Biochemical Properties
3,5-Bis(dimethylamino)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One of the key mechanisms involves the binding of this compound to the active site of enzymes, thereby altering their activity. This can result in either the inhibition or activation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can affect the levels of metabolites and influence metabolic flux. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns can significantly influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
properties
IUPAC Name |
3,5-bis(dimethylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBZONHGHSXYCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40776055 |
Source


|
| Record name | 3,5-Bis(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16857-98-0 |
Source


|
| Record name | 3,5-Bis(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

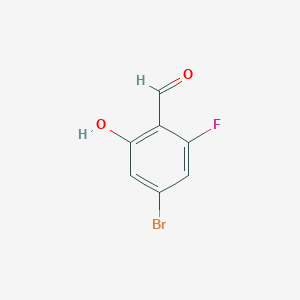
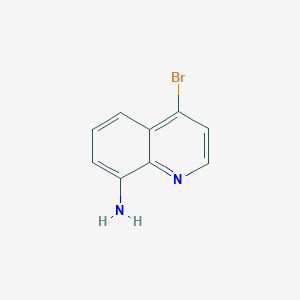
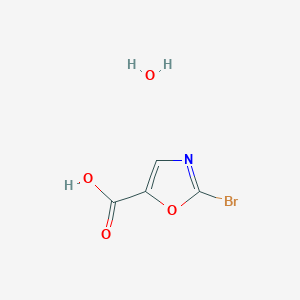
![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
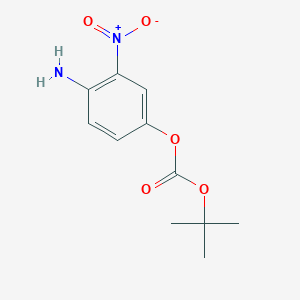

![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
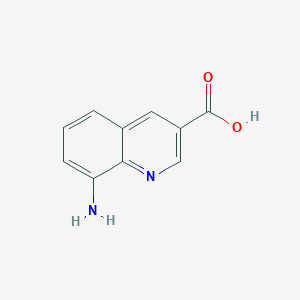

![2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B1375807.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1375810.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)
